molecular formula C12H12FN5O2S B7604082 N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B7604082
M. Wt: 309.32 g/mol
InChI Key: QAWODFLOGYLRDY-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique chemical structure. This compound features a fluorophenyl group, a carbamoyl group, and a sulfanyl group attached to a triazole ring. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl carbamoyl intermediate. This intermediate is then reacted with 4-methyl-1,2,4-triazol-3-ylsulfanyl acetic acid under specific conditions to form the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions. Purification steps, including crystallization and chromatography, are employed to obtain the pure compound. Quality control measures are in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new treatments for diseases, leveraging its unique chemical properties.

Industry: In industry, this compound is utilized in the production of various chemical products. Its reactivity and stability make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism by which N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context in which the compound is used, whether in research or therapeutic applications.

Comparison with Similar Compounds

  • N-[(2-fluorophenyl)carbamoyl]acetamide

  • N-[(2-fluorophenyl)carbamoyl]benzene sulfonamide

  • N-[(2-fluorophenyl)carbamoyl]thiophene

Uniqueness: N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity profile make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2S/c1-18-7-14-17-12(18)21-6-10(19)16-11(20)15-9-5-3-2-4-8(9)13/h2-5,7H,6H2,1H3,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWODFLOGYLRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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